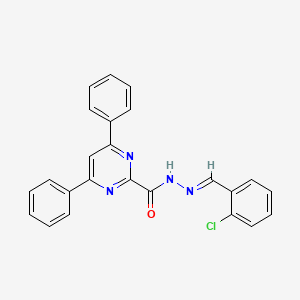
5-azepan-1-yl-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolizines are heterocyclic compounds characterized by a fused pyridine and pyrrole ring system, which serve as key structures in various biochemical processes and synthetic applications. The research around these compounds involves exploring their synthesis, molecular structures, and potential applications, including their chemical reactions and properties.
Synthesis Analysis
Indolizine derivatives are synthesized through various methods, including one-pot procedures and tandem reactions. Nebe et al. (2016) described the synthesis of various heterocyclic structures, including tetrahydroindolizines and pyrrolo[1,2-a]azepines, from 3,4-dihydro-2H-pyrrole-2-carbonitriles using an alkylation/annulation sequence, achieving high yields from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).
Molecular Structure Analysis
The molecular structure of indolizine derivatives reveals significant variability, with substituents influencing the compound's electronic and spatial configuration. Structural determination through techniques like X-ray crystallography provides insights into the arrangement of atoms within the molecule and their interaction patterns.
Chemical Reactions and Properties
Indolizines undergo various chemical reactions, including cycloadditions and rearrangements. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate results in derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997). These reactions expand the chemical space of indolizine derivatives, enabling the synthesis of compounds with diverse functional groups and properties.
科学的研究の応用
Synthesis and Chemical Applications
Versatile Synthetic Intermediates
Indolizine derivatives, including those related to the specified compound, are often used as versatile intermediates in the synthesis of various heterocyclic structures. For example, Nebe, Kucukdisli, and Opatz (2016) demonstrated that 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as precursors for synthesizing tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines through alkylation/annulation sequences, highlighting the potential of similar compounds in synthesizing complex heterocyclic structures (Nebe, Kucukdisli, & Opatz, 2016).
Antimicrobial Agents
Faghih‐Mirzaei et al. (2018) explored the synthesis of indolizine-1-carbonitrile derivatives with potential anti-microbial properties. The study involved a novel one-pot synthesis method and demonstrated significant antimicrobial activity for certain derivatives, suggesting the potential of indolizine derivatives in developing new antimicrobial agents (Faghih‐Mirzaei et al., 2018).
Biological and Pharmacological Research
Antimicrobial and Anti-inflammatory Activities
Research has shown that indolizine derivatives can exhibit significant antimicrobial and anti-inflammatory activities. Alam et al. (2012) synthesized 4,5-dihydropyrimidine-5-carbonitrile derivatives and evaluated their anti-inflammatory and antimicrobial actions, finding that some derivatives showed promising results, which indicates the potential of indolizine derivatives in medical applications (Alam et al., 2012).
Molecular Docking and Inhibitor Studies
The structural complexity of indolizine derivatives makes them suitable candidates for molecular docking studies, aiming to find inhibitors for various biological targets. Venkateshan et al. (2019) performed molecular docking studies on pyridine derivatives, which are structurally related to indolizine compounds, to identify potential inhibitors of NAMPT, a target relevant in cancer research (Venkateshan et al., 2019).
特性
IUPAC Name |
5-(azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-17-7-9-19(10-8-17)20-14-21-13-18(2)22(15-24)23(26(21)16-20)25-11-5-3-4-6-12-25/h7-10,13-14,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZBLVBTLBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C2)C=C(C(=C3N4CCCCCC4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)